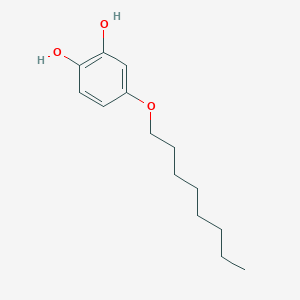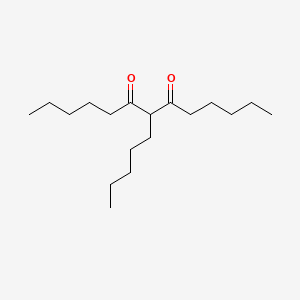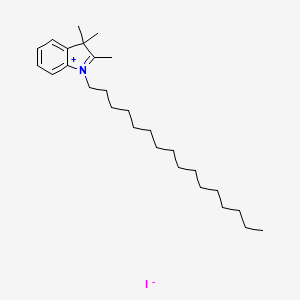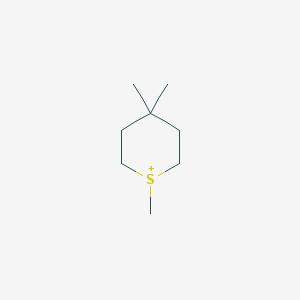
1,4,4-Trimethylthian-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,4-Trimethylthian-1-ium is a chemical compound known for its unique structure and properties It belongs to the class of thianium compounds, characterized by the presence of a sulfur atom within a heterocyclic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,4-Trimethylthian-1-ium typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of appropriate thioethers with methylating agents. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the process may be catalyzed by acids or bases to facilitate the formation of the thianium ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,4-Trimethylthian-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the thianium ring to its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
1,4,4-Trimethylthian-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,4,4-Trimethylthian-1-ium involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to specific sites, altering their conformation, and affecting their function. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,4,4-Tetramethylpiperazinium Diiodide: This compound shares structural similarities with 1,4,4-Trimethylthian-1-ium but differs in its nitrogen-containing ring.
1,4,4-Tetramethyl-2-Tetrazene: Another related compound with a different heterocyclic structure and unique properties.
Uniqueness
This compound stands out due to its sulfur-containing ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
60715-89-1 |
|---|---|
Formule moléculaire |
C8H17S+ |
Poids moléculaire |
145.29 g/mol |
Nom IUPAC |
1,4,4-trimethylthian-1-ium |
InChI |
InChI=1S/C8H17S/c1-8(2)4-6-9(3)7-5-8/h4-7H2,1-3H3/q+1 |
Clé InChI |
BJCQPQXEWNLYCK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC[S+](CC1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl [2-(4-bromophenyl)-2-oxoethyl]phosphonate](/img/structure/B14620454.png)
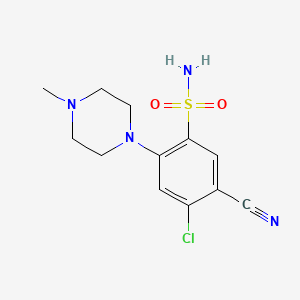

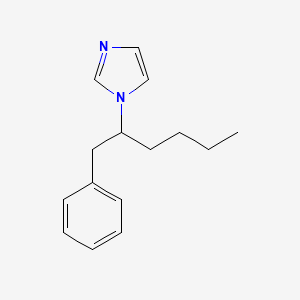
![3,4-Bis(benzyloxy)-6,7-dihydro-5H-benzo[7]annulene](/img/structure/B14620474.png)


![2-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride](/img/structure/B14620492.png)

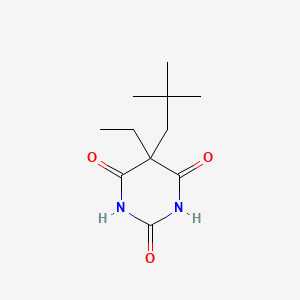
![1H-Imidazole, 1-[2-(2,4-dichlorophenyl)butyl]-](/img/structure/B14620504.png)
